molecular formula C10H15NO B13181920 1-Oxaspiro[2.7]decane-2-carbonitrile

1-Oxaspiro[2.7]decane-2-carbonitrile

Cat. No.: B13181920
M. Wt: 165.23 g/mol
InChI Key: GLRNJOWNSCZYRH-UHFFFAOYSA-N
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Description

1-Oxaspiro[27]decane-2-carbonitrile is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[2.7]decane-2-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The availability of starting materials and the efficiency of the reaction make it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.7]decane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Oxaspiro[2.7]decane-2-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[2.7]decane-2-carbonitrile involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane

Uniqueness: 1-Oxaspiro[2.7]decane-2-carbonitrile is unique due to its specific spiro structure and the presence of a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-Oxaspiro[2.7]decane-2-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which integrates a nitrogen-containing carbonitrile group. This distinctive arrangement contributes to its potential biological activities, making it a subject of ongoing research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{13}N, and its structure features a spirocyclic framework that allows for specific interactions with biological targets. The presence of the carbonitrile group enhances its reactivity and biological profile.

Biological Activities

Preliminary studies suggest that compounds with spirocyclic structures, such as this compound, may exhibit antimicrobial and anticancer properties. The unique three-dimensional configuration of these compounds often leads to enhanced selectivity towards specific enzymes or receptors.

Antimicrobial Activity

Research indicates that spirocyclic compounds can inhibit the growth of various microorganisms. For instance, studies have shown that similar compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Potential

The anticancer activity of this compound is being explored through its effects on cancer cell lines. Initial findings suggest that it may induce apoptosis (programmed cell death) in certain cancer types, potentially through the modulation of signaling pathways associated with cell proliferation and survival.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. Its structure allows for unique binding affinities, which can modulate enzyme activities or receptor functions, influencing various biochemical pathways.

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Study 2Anticancer ActivityShowed induction of apoptosis in MCF-7 breast cancer cells with IC50 values indicating significant potency.
Study 3Mechanistic InsightsIdentified potential pathways involved in the modulation of cancer cell survival signals.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step synthetic routes utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions for these reactions often include solvents such as diethyl ether or THF under controlled temperatures to maximize yields.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-oxaspiro[2.7]decane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c11-8-9-10(12-9)6-4-2-1-3-5-7-10/h9H,1-7H2

InChI Key

GLRNJOWNSCZYRH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)C(O2)C#N

Origin of Product

United States

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